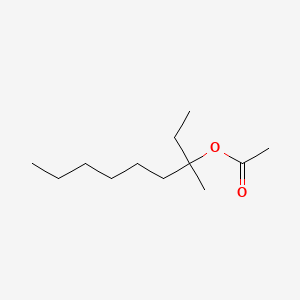

1-Ethyl-1-methylheptyl acetate

Description

Such esters typically serve as solvents, flavoring agents, or intermediates in organic synthesis. However, due to the lack of direct data in the evidence, the following comparisons will focus on structurally or functionally related acetate esters from the available sources.

Properties

CAS No. |

22616-19-9 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

3-methylnonan-3-yl acetate |

InChI |

InChI=1S/C12H24O2/c1-5-7-8-9-10-12(4,6-2)14-11(3)13/h5-10H2,1-4H3 |

InChI Key |

HVPKIOUHNVOKDK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCC(C)(CC)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylheptyl acetate can be synthesized through the esterification reaction between 1-ethyl-1-methylheptanol and acetic acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated, and the ester is distilled off as it forms. This method ensures high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-methylheptyl acetate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester into its corresponding alcohol and acid in the presence of water and an acid or base catalyst. Transesterification involves the exchange of the ester group with another alcohol .

Common Reagents and Conditions:

Hydrolysis: Water, acid or base catalyst, heat.

Transesterification: Alcohol, acid or base catalyst, heat.

Major Products Formed:

Hydrolysis: 1-Ethyl-1-methylheptanol and acetic acid.

Transesterification: New ester and alcohol.

Scientific Research Applications

1-Ethyl-1-methylheptyl acetate has various applications in scientific research:

Chemistry: Used as a solvent and reagent in organic synthesis.

Biology: Studied for its potential effects on biological systems due to its ester functional group.

Medicine: Investigated for its potential use in drug delivery systems.

Industry: Widely used in the fragrance and flavor industries for its pleasant odor.

Mechanism of Action

The mechanism of action of 1-ethyl-1-methylheptyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity odor. In chemical reactions, the ester functional group is susceptible to nucleophilic attack, leading to hydrolysis or transesterification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Functional Properties

2.1.1 Branched Acetates

2-Methoxy-1-methylethyl acetate (CAS 108-65-6):

- Ethyl (1-isocyanatocyclohexyl)acetate (CAS 854137-66-9): Molecular Formula: C₁₁H₁₇NO₃ Key Features: Cyclohexyl and isocyanate groups confer reactivity for polymer synthesis. Applications include agrochemicals and pharmaceuticals .

2.1.2 Aromatic Acetates

Methyl 1-Naphthaleneacetate (CAS 2876-78-0):

1-(3-Chlorophenyl)ethyl acetate (CAS 19759-40-1):

Physical and Chemical Properties

Limitations and Knowledge Gaps

The absence of direct data on 1-Ethyl-1-methylheptyl acetate in the provided evidence precludes a targeted analysis. However, trends from analogous compounds suggest that branching and functional groups (e.g., ethers, aromatics) significantly influence solubility, reactivity, and industrial utility. Future studies should prioritize synthesizing and characterizing this compound to fill existing data gaps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.